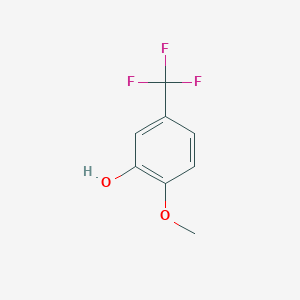

2-Methoxy-5-(trifluoromethyl)phenol

Description

BenchChem offers high-quality 2-Methoxy-5-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxy-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTWPKLLBRDFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295275 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-67-7 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: 13C NMR Analysis of 2-Methoxy-5-(trifluoromethyl)phenol

Executive Summary

This technical guide details the structural elucidation of 2-Methoxy-5-(trifluoromethyl)phenol using Carbon-13 Nuclear Magnetic Resonance (

Part 1: Structural Context & Theoretical Basis[1]

The Molecular Scaffold

The compound consists of a phenol core with two critical substituents that dictate the electronic environment and spectral appearance:

-

Electron Donors (Shielding): The Hydroxyl (-OH) at C1 and Methoxy (-OCH

) at C2. These groups increase electron density in the ring, particularly at ortho/para positions, causing upfield shifts. -

Electron Acceptor (Deshielding/Splitting): The Trifluoromethyl (-CF

) group at C5. This is the dominant spectral feature, introducing strong inductive effects and, crucially, spin-spin coupling to the carbon nuclei.

The "Spectator" Fluorine Effect

In standard proton-decoupled

This coupling decays with distance, providing a "molecular ruler" to verify the position of the CF

Part 2: Experimental Protocol

Sample Preparation[1][2][3]

-

Solvent: DMSO-d

is preferred over CDCl -

Concentration: Prepare a 30–50 mg/mL solution. The quaternary carbons (C1, C2, C5, and the CF

carbon) have long relaxation times (

Instrument Parameters (Self-Validating)

To ensure quantitative reliability and detection of the low-intensity outer wings of the CF

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (or equivalent) | Standard power-gated proton decoupling.[1] |

| Relaxation Delay (D1) | 3–5 seconds | Critical for quaternary carbons (C-CF |

| Spectral Width | 240 ppm | Must cover the standard aromatic range (100–160 ppm) and the CF |

| Scans (NS) | 1024+ | Splitting a signal into a quartet reduces the height of each line to 1/4 (central) or 1/8 (outer). High scan counts are non-negotiable.[1] |

| Line Broadening (LB) | 1.0 Hz | Improves S/N to visualize the weak outer lines of the |

Part 3: Spectral Analysis & Assignments[1]

The C-F Coupling Hierarchy

The hallmark of this spectrum is the magnitude of the coupling constant (

-

(The CF

- (The Ipso Aromatic Carbon): A distinct coupling of ~30–32 Hz .

- (The Ortho Aromatic Carbons): Fine splitting of ~3–5 Hz .

-

(The Meta Aromatic Carbons): Usually unresolved singlets or broadened peaks (

Assignment Table

Note: Chemical shifts (

| Carbon Position | Type | Multiplicity | Assignment Logic | ||

| C-7 (-CF | CF | 124.5 | Quartet | 272 | Direct C-F attachment.[1] Distinctive wide quartet. |

| C-5 | Quaternary | 121.8 | Quartet | 32 | Ipso to CF |

| C-1 | Quaternary | 146.5 | Singlet | - | Ipso to OH.[1] Deshielded by oxygen.[1] |

| C-2 | Quaternary | 150.2 | Singlet | - | Ipso to OMe.[1] Most deshielded aromatic signal.[1] |

| C-4 | Methine (CH) | 108.5 | Quartet | 4 | Ortho to CF |

| C-6 | Methine (CH) | 112.0 | Quartet | 4 | Ortho to CF |

| C-3 | Methine (CH) | 115.5 | Singlet | < 1 | Meta to CF |

| C-8 (-OCH | Methyl | 56.2 | Singlet | - | Characteristic methoxy region. |

Visualization of Signaling Pathways

The following diagram illustrates the experimental workflow and the logical deduction tree used to assign the fluorinated carbons.

Caption: Analytical workflow for assigning 13C signals based on C-F coupling magnitude hierarchy.

Part 4: Troubleshooting & Validation

The Missing Quartet

Problem: The CF

-

Splitting: The signal intensity is distributed over 4 peaks.

-

No NOE: Being a quaternary carbon with no attached protons, it receives no Nuclear Overhauser Effect enhancement.

-

Long T1: It relaxes slowly. Solution: Increase the relaxation delay (D1) to 5 seconds and double the number of scans. Do not rely on DEPT-135, as quaternary carbons (including the CF

) will disappear.

Distinguishing C4 and C6

Both C4 and C6 are doublets/quartets with small

-

Differentiation: Use HSQC (Heteronuclear Single Quantum Coherence).

-

C4 is meta to the Methoxy group (weaker shielding).

-

C6 is ortho to the Hydroxyl group.[2]

-

Correlation with

H NMR is definitive: The proton at C6 (ortho to OH) typically appears as a doublet with meta-coupling (

-

References

-

Doddrell, D., et al. (1976).[3] "

C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2.[3] Link -

JEOL USA. (2014). "Structure Elucidation of Fluorinated Compounds by NMR." JEOL Application Notes. Link

-

Reich, H. J. (2024).

F Coupling." University of Wisconsin-Madison Chemistry. Link -

National Institutes of Health (NIH). (2013). "Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups." PubMed Central.[1] Link

Sources

- 1. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0313923) [np-mrd.org]

- 2. researchgate.net [researchgate.net]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Chemical Architecture and Synthetic Utility of 2-Methoxy-5-(trifluoromethyl)phenol: A Strategic Guide

Executive Summary & Strategic Value

2-Methoxy-5-(trifluoromethyl)phenol (CAS 349-67-7), often referred to as 5-(trifluoromethyl)guaiacol, represents a "privileged scaffold" in modern medicinal chemistry.[1] Its value lies in the synergistic interplay between the electron-rich guaiacol core and the electron-withdrawing trifluoromethyl group.[1]

For the drug developer, this molecule offers three distinct advantages:

-

Metabolic Blocking: The bulky -CF3 group at the C5 position effectively blocks metabolic oxidation (e.g., hydroxylation) at a site that is typically vulnerable in simple guaiacols.[1]

-

Lipophilic Tuning: The fluorine motif significantly increases LogP without adding the liability of heavy halogens (Br, I), facilitating membrane permeability.

-

Orthogonal Reactivity: The molecule possesses a "push-pull" electronic system—an electron-rich phenolic ring deactivated by a strong inductive withdrawer—creating unique regioselective opportunities for electrophilic aromatic substitution (EAS) and cross-coupling.[1]

This guide provides a validated roadmap for manipulating this scaffold, moving beyond basic characterization to actionable synthetic workflows.

Electronic Architecture & Regioselectivity Analysis

To predict reactivity, one must map the competing electronic vectors within the ring.[1] The molecule is a battlefield of directing effects.[1]

-

The Activators: The Hydroxyl (-OH) at C1 and Methoxy (-OMe) at C2 are strong ortho/para directors.[1] The -OH group is the dominant activator due to superior resonance donation compared to -OMe.[1]

-

The Deactivator: The Trifluoromethyl (-CF3) at C5 is a strong meta director (deactivating).

Regioselectivity Logic (The "C4 vs. C6" Conflict)

When subjecting this substrate to Electrophilic Aromatic Substitution (e.g., Nitration, Bromination), the directing groups align as follows:

-

Position C4: Para to -OH (Strong activation), Meta to -OMe (Weak activation), Ortho to -CF3 (Steric hindrance).

-

Position C6: Ortho to -OH (Strong activation), Meta to -OMe (Weak activation), Ortho to -CF3 (Steric hindrance).

-

Position C3: Ortho to -OMe, Meta to -OH.[1] This position is sterically crowded (sandwiched between -OH and -OMe) and electronically disfavored by the meta-relationship to the strongest activator (-OH).[1]

Visualization: Electronic Effects & Reactivity Map

Figure 1: Electronic and steric mapping of the scaffold. Green arrows indicate activation; red dashed lines indicate steric/deactivating resistance.[1]

Experimental Protocols

The following protocols are designed for scalability and reproducibility in a pharmaceutical setting.

Protocol A: O-Alkylation (The "Gateway" Reaction)

Objective:[1] Protection of the phenol or installation of a side chain.[1] Challenge: The -CF3 group increases the acidity of the phenol (estimated pKa ~8.8–9.0 vs. 9.98 for guaiacol), making the phenoxide anion easier to generate but slightly less nucleophilic than standard phenols.[1]

Methodology:

-

Reagents: 2-Methoxy-5-(trifluoromethyl)phenol (1.0 equiv), Alkyl Bromide/Iodide (1.2 equiv), K₂CO₃ (2.0 equiv).[1]

-

Solvent: DMF (anhydrous) or Acetone (for lower boiling electrophiles).

-

Procedure:

-

Charge a round-bottom flask with the phenol and DMF (0.5 M concentration).[1]

-

Add K₂CO₃ in one portion.[1] Stir for 15 minutes at RT to ensure deprotonation (color change often observed).

-

Add the alkyl halide dropwise.[1]

-

Heat to 60°C for 4–12 hours. Monitor by TLC (the product is significantly less polar than the phenol).

-

Workup: Dilute with EtOAc, wash copiously with water (3x) to remove DMF, then brine.[1] Dry over Na₂SO₄.[1][2]

-

-

Why this works: The enhanced acidity allows the use of weaker bases like K₂CO₃ rather than NaH, improving safety profiles on scale.[1]

Protocol B: Regioselective Bromination

Objective: Installation of a handle for cross-coupling at C4.

Methodology:

-

Reagents: Substrate (1.0 equiv), N-Bromosuccinimide (NBS) (1.05 equiv).

-

Solvent: Acetonitrile (MeCN) - preferred over DMF for easier workup and cleaner regioselectivity.[1]

-

Procedure:

-

Dissolve substrate in MeCN (0.2 M) at 0°C.

-

Add NBS portion-wise over 30 minutes. Critical: Keep temperature low to maximize kinetic selectivity for the para-position (C4) over the ortho-position (C6).

-

Allow to warm to RT and stir for 2 hours.

-

Purification: The C4-bromo and C6-bromo isomers may form.[1] Flash column chromatography (Hexanes/EtOAc gradient) is usually required to separate the major C4-isomer.[1]

-

-

Validation: The C4-bromo product will show two aromatic singlets in ¹H NMR (para-relationship), whereas the C6-bromo would show coupling if protons were adjacent (though in this specific scaffold, C6-substitution leaves protons at C3 and C4, which are ortho to each other, showing a doublet coupling ~8Hz).

Protocol C: Conversion to Aryl Triflate (For Suzuki/Buchwald Couplings)

Objective: Activating the C1 position for biaryl synthesis.[1]

Methodology:

-

Reagents: Substrate (1.0 equiv), Triflic Anhydride (Tf₂O) (1.2 equiv), Pyridine (3.0 equiv).

-

Solvent: DCM (0°C).

-

Procedure:

-

Add Tf₂O dropwise (exothermic).

-

Stir 2 hours at 0°C.

-

Workup: Wash with cold 1M HCl (to remove pyridine), then NaHCO₃.

-

Stability Warning: The resulting triflate is electron-deficient and hydrolytically sensitive; use immediately in the next coupling step or store at -20°C under Argon.

Synthetic Workflow Visualization

This diagram illustrates the divergence of synthetic pathways from the parent scaffold.[1]

Figure 2: Divergent synthetic pathways.[1] Path B requires careful regiochemical control.

Physicochemical & Safety Data

For integration into DMPK (Drug Metabolism and Pharmacokinetics) workflows, the following parameters are critical.

| Property | Value / Description | Impact on Drug Design |

| Molecular Weight | 192.14 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1] |

| pKa (Estimated) | ~8.8 – 9.0 | More acidic than guaiacol (9.98). Can be deprotonated at physiological pH (7.4) to a minor extent. |

| LogP (Predicted) | ~2.5 – 2.8 | Moderate lipophilicity. The -CF3 group adds ~1.0 log unit compared to unsubstituted guaiacol.[1] |

| H-Bond Donors | 1 (Phenolic OH) | Critical for receptor binding; can be capped to modulate permeability.[1] |

| H-Bond Acceptors | 4 (O, O, F, F, F) | The fluorine atoms act as weak acceptors; the methoxy oxygen is a strong acceptor. |

| Safety (GHS) | H315, H319, H335 | Standard irritant.[3] Avoid inhalation. |

References

-

PubChem Compound Summary. (2025). 2-Methoxy-5-(trifluoromethyl)phenol (CID 349-67-7).[1][2][4][5] National Center for Biotechnology Information.[1] [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution: Regioselectivity Rules. (Foundational theory for C4 vs C6 selectivity). [Link]

Sources

- 1. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 2. 2-METHOXY-5-(TRIFLUOROMETHYL)PHENOL synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 349-67-7: 2-Methoxy-5-(trifluoromethyl)phenol [cymitquimica.com]

- 5. 349-67-7|2-Methoxy-5-(trifluoromethyl)phenol|BLD Pharm [bldpharm.com]

Potential biological activity of 2-Methoxy-5-(trifluoromethyl)phenol

Technical Monograph: 2-Methoxy-5-(trifluoromethyl)phenol Subtitle: Pharmacophore Analysis, Synthetic Pathways, and Biological Potential in Drug Discovery

Executive Summary

This technical guide analyzes 2-Methoxy-5-(trifluoromethyl)phenol (CAS: 349-67-7), a fluorinated phenolic intermediate of increasing significance in medicinal chemistry and agrochemical synthesis.[1] While often utilized as a building block, its structural motif—combining a hydrogen-bond donor/acceptor pair (phenol/methoxy) with a metabolically robust, lipophilic electron-withdrawing group (trifluoromethyl)—positions it as a "privileged scaffold."

This guide explores its utility in modulating pKa , enhancing membrane permeability , and serving as a bioisostere in serotonergic (5-HT2A) ligand design. We provide a validated synthetic protocol, detailed structure-activity relationship (SAR) logic, and safety standards for laboratory handling.

Chemical Profile & Physiochemical Properties

The strategic placement of the trifluoromethyl (-CF3) group at the 5-position (meta to the phenol, para to the methoxy) significantly alters the electronic landscape of the guaiacol (2-methoxyphenol) core.

| Property | Value | Relevance in Drug Design |

| CAS Number | 349-67-7 | Unique identifier for procurement/regulatory. |

| Formula | C₈H₇F₃O₂ | Fragment-based drug design (FBDD) core. |

| Mol. Weight | 192.14 g/mol | Low MW allows for extensive decoration (Lead-like). |

| LogP (Calc) | ~2.42 | Optimal lipophilicity for CNS penetration and oral bioavailability. |

| pKa (Phenol) | ~8.5 - 9.0 | The electron-withdrawing -CF3 slightly increases acidity compared to guaiacol (pKa ~9.9), affecting receptor binding. |

| H-Bond Donors | 1 (Phenolic OH) | Critical for active site anchoring (e.g., Serine/Threonine residues). |

| H-Bond Acceptors | 4 (F atoms + OMe) | Fluorine acts as a weak acceptor; Methoxy O is a strong acceptor. |

Synthetic Methodology

The synthesis of 2-Methoxy-5-(trifluoromethyl)phenol requires navigating the sensitivity of the trifluoromethyl group to strong bases while ensuring regioselectivity. The following protocol is adapted from nucleophilic aromatic substitution (SNAr) methodologies optimized for trifluoromethyl-substituted aromatics.

Core Synthesis Pathway: Hydroxylation of Halogenated Precursors

Reaction Logic: Conversion of 1-chloro-2-methoxy-5-(trifluoromethyl)benzene via alkali metal hydroxide in a polar aprotic solvent.

Reagents:

-

Substrate: 1-Chloro-2-methoxy-5-(trifluoromethyl)benzene (or 3,4-dichlorobenzotrifluoride for alternative routes).

-

Base: Potassium Hydroxide (KOH) pellets (85%).[2]

-

Solvent System: Dimethyl Sulfoxide (DMSO) with tert-butyl alcohol (co-solvent to stabilize the transition state).

-

Quench: Concentrated HCl.

Step-by-Step Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer under a nitrogen atmosphere.

-

Solvation: Charge the flask with DMSO (10 volumes) and tert-butyl alcohol (1 volume). Add KOH pellets (2.5 equivalents).

-

Addition: Add the chloro-precursor (1.0 equivalent) slowly to the stirring mixture.

-

Reaction: Heat the mixture to 75°C for 12–18 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC for the disappearance of the starting material.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour slowly onto crushed ice (20 volumes).

-

Critical Step: Acidify the aqueous mixture to pH 1 using concentrated HCl. This protonates the phenolate intermediate to the desired phenol.

-

-

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes) or high-vacuum distillation if scale permits.

Figure 1: Nucleophilic aromatic substitution workflow for the synthesis of the target phenol.[3]

Potential Biological Activity & SAR Analysis

Research into structural analogs suggests three primary domains of biological activity for this scaffold.

A. CNS Modulation (5-HT2A Receptor Agonism)

The 2-methoxy-5-substituted phenyl ring is a classic pharmacophore in serotonergic ligands (e.g., phenethylamines like 2C-B, DOI).

-

Mechanism: The 2-methoxy group forms a hydrogen bond with Ser159 (in 5-HT2A), while the 5-position substituent sits in a hydrophobic pocket.

-

The "Fluorine Effect": Replacing a halogen (Cl/Br/I) or methyl group at the 5-position with a trifluoromethyl group (-CF3) often maintains potency while drastically improving metabolic stability against oxidative deamination or ring hydroxylation.

-

Inference: Derivatives of this phenol (e.g., when coupled to an ethylamine side chain) are likely to exhibit high affinity for 5-HT2A/2C receptors, potentially acting as psychoplastogens.

B. Metabolic Stability (Blockade of Clearance)

In many phenolic drugs, the para-position relative to the activating group is a "soft spot" for Cytochrome P450 oxidation.

-

Blockade: The -CF3 group at position 5 (para to the 2-methoxy) sterically and electronically blocks this site from metabolic attack (e.g., by CYP2D6).

-

Application: This scaffold is ideal for extending the half-life (

) of labile drug candidates.

C. Antimicrobial & Antioxidant Activity

As a derivative of guaiacol (2-methoxyphenol), this compound inherits intrinsic antioxidant properties.

-

Radical Scavenging: The phenolic hydrogen can quench free radicals. The electron-withdrawing -CF3 group modulates the O-H bond dissociation energy (BDE), potentially making it a more selective antioxidant than guaiacol itself.

-

Antimicrobial: Lipophilic phenols disrupt bacterial cell membranes. The high lipophilicity of the -CF3 group (Hansch

value ~0.88) enhances membrane penetration relative to the parent phenol.

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of each moiety.

Experimental Validation Protocols

To verify the biological potential, the following self-validating assays are recommended.

Protocol A: Lipophilicity (LogP) Determination

Objective: Verify the calculated LogP (~2.42) to confirm CNS penetration potential.

-

Method: RP-HPLC with a C18 column.

-

Standards: Calibrate using a series of reference compounds with known LogP (e.g., Toluene, Naphthalene).

-

Mobile Phase: Methanol/Water (varying ratios) with 0.1% Formic Acid.

-

Calculation: Plot

(capacity factor) vs. % Methanol. Extrapolate to 0% organic modifier (

Protocol B: Microsomal Stability Assay

Objective: Test the metabolic blocking efficiency of the -CF3 group.

-

System: Pooled Human Liver Microsomes (HLM).

-

Control: Guaiacol (Rapidly metabolized) vs. Test Compound.

-

Procedure: Incubate 1 µM compound with NADPH at 37°C.

-

Sampling: Quench aliquots at 0, 15, 30, and 60 min with Acetonitrile.

-

Analysis: LC-MS/MS quantification of parent compound remaining.

-

Success Metric:

min indicates successful metabolic blockade.

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[4][5] |

| Eye Irritation | H319 | Causes serious eye irritation.[4] |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

Always handle in a fume hood.

-

Wear nitrile gloves and safety goggles.

-

In case of contact, wash with polyethylene glycol 400 (PEG400) or copious water. Phenols can cause chemical burns that are not immediately painful due to nerve anesthesia.

References

-

CymitQuimica. (2025).[4][6] 2-Methoxy-5-(trifluoromethyl)phenol Product Data. Retrieved from

-

Google Patents. (1980). Preparation of trifluoromethyl-substituted phenols (EP0019388A1). Retrieved from

-

National Institutes of Health (PubChem). (2025). 2-Methoxy-5-nitrophenol (Analogous Safety Data). Retrieved from

-

MDPI Processes. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from

-

BenchChem. (2025).[4] Synthesis of 2-Allyl-5-trifluoromethyl phenol. Retrieved from

Sources

- 1. CAS 349-67-7: 2-Methoxy-5-(trifluoromethyl)phenol [cymitquimica.com]

- 2. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.se [fishersci.se]

- 6. researchgate.net [researchgate.net]

Application Note: A Validated Laboratory-Scale Synthesis of 2-Methoxy-5-(trifluoromethyl)phenol via Diazotization

Abstract & Introduction

2-Methoxy-5-(trifluoromethyl)phenol is a key fluorinated building block in the synthesis of complex organic molecules, finding applications in the development of pharmaceuticals and agrochemicals.[1] The presence of both a methoxy and a trifluoromethyl group on the phenol ring imparts unique electronic properties and lipophilicity, making it a valuable intermediate for medicinal chemistry.[1][2] This document provides a detailed, validated protocol for the laboratory-scale synthesis of 2-Methoxy-5-(trifluoromethyl)phenol. The synthetic strategy hinges on a robust and well-established two-step, one-pot transformation starting from the commercially available 2-Methoxy-5-(trifluoromethyl)aniline.[3] The process involves the low-temperature diazotization of the aniline followed by the thermal hydrolysis of the intermediate diazonium salt. This application note is designed for researchers and process chemists, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental parameters, ensuring both reproducibility and safety.

Reaction Scheme

The overall transformation proceeds as follows:

Figure 1: Overall reaction scheme for the synthesis of 2-Methoxy-5-(trifluoromethyl)phenol from 2-Methoxy-5-(trifluoromethyl)aniline.

Materials & Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molar Mass ( g/mol ) | Purity | Supplier Example |

| 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 | 191.15 | >98% | TCI, Sigma-Aldrich |

| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 98% (conc.) | Fisher Scientific |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | ≥99% | Sigma-Aldrich |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | ACS Grade | VWR |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated Soln. | Lab Grade |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ≥99.5% | Lab Grade |

| Deionized Water | 7732-18-5 | 18.02 | High Purity | In-house |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer (-20 to 100 °C)

-

Ice-salt bath

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves

Experimental Workflow Overview

The following diagram outlines the major stages of the synthesis, purification, and analysis process.

Caption: High-level workflow for the synthesis of 2-Methoxy-5-(trifluoromethyl)phenol.

Detailed Synthesis Protocol

Part A: Diazotization of 2-Methoxy-5-(trifluoromethyl)aniline

-

Acidic Solution Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, combine 10 mL of concentrated sulfuric acid and 50 mL of deionized water. Perform this addition cautiously in an ice bath to dissipate the heat of dilution.

-

Amine Dissolution: To the cooled acidic solution, add 9.55 g (50.0 mmol) of 2-Methoxy-5-(trifluoromethyl)aniline. Stir the mixture until the aniline salt is fully dissolved.

-

Cooling: Immerse the flask in an ice-salt bath and cool the reaction mixture to between 0 °C and 5 °C. It is imperative to maintain this temperature range throughout the diazotization step.

-

Causality: The aryldiazonium salt intermediate is thermally unstable and prone to decomposition at higher temperatures, which would lead to unwanted side products and a significant reduction in yield.[4]

-

-

Nitrite Solution Preparation: In a separate beaker, dissolve 3.80 g (55.0 mmol, 1.1 equivalents) of sodium nitrite in 20 mL of cold deionized water.

-

Diazotization Reaction: Add the sodium nitrite solution dropwise to the stirred, cold aniline solution over a period of 30-40 minutes. The rate of addition must be carefully controlled to ensure the internal temperature does not exceed 5 °C.

-

Expertise: The slow, dropwise addition is critical for managing the exothermic nature of the reaction.[4] A rapid addition can cause localized heating, leading to decomposition of the diazonium salt and the formation of dark-colored impurities.

-

-

Reaction Completion Check: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 20 minutes. To confirm the completion of diazotization, a small drop of the reaction mixture can be tested on starch-iodide paper; the presence of excess nitrous acid will result in an immediate blue-black color. A negative test indicates the need for a small additional amount of sodium nitrite solution.

Part B: Hydrolysis of the Diazonium Salt

-

Setup for Hydrolysis: Remove the ice-salt bath and replace the dropping funnel with a reflux condenser.

-

Thermal Decomposition: Gently heat the reaction mixture using a heating mantle. Vigorous bubbling (evolution of N₂ gas) will be observed as the temperature rises. Heat the solution to a gentle boil (approx. 100-110 °C) and maintain this temperature for 30 minutes, or until the gas evolution ceases.

-

Mechanism: At elevated temperatures, the diazonium group is replaced by a hydroxyl group from the water solvent in an SN1-type mechanism, with nitrogen gas serving as an excellent leaving group.[5]

-

Part C: Work-up and Purification

-

Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the dark, oily mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with 50 mL of deionized water, followed by 50 mL of saturated sodium bicarbonate solution to neutralize any residual acid, and finally with 50 mL of brine.

-

Trustworthiness: The bicarbonate wash is a self-validating step. The cessation of effervescence upon addition indicates that all acidic components have been successfully neutralized.

-

-

Drying and Filtration: Dry the ethereal solution over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The crude product will be obtained as a dark oil or low-melting solid.

-

Final Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Product Characterization

The identity and purity of the synthesized 2-Methoxy-5-(trifluoromethyl)phenol should be confirmed using standard analytical techniques.

Visualization of Analysis Workflow

Caption: Workflow for the purification and analytical characterization of the final product.

Expected Analytical Data

| Analysis Technique | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.1-6.8 (m, 3H, Ar-H), ~5.6 (s, 1H, Ar-OH), ~3.9 (s, 3H, -OCH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~148 (C-O), ~146 (C-O), ~124 (q, -CF₃), ~118-110 (Ar-C). |

| FT-IR (thin film) | ν (cm⁻¹): 3600-3200 (broad, O-H stretch), 1300-1100 (strong, C-F stretch), 1250-1200 (C-O stretch). |

| Mass Spec (EI) | m/z: 192 [M]⁺. |

Note: Exact chemical shifts (δ) in NMR can vary slightly based on solvent and concentration. The broadness of the phenolic proton signal is also concentration-dependent.[6]

Safety & Hazard Management

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard PPE, including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[7]

-

Corrosives: Concentrated sulfuric acid is highly corrosive and causes severe burns. Handle with extreme care.

-

Diazonium Salts: Aryldiazonium salts are thermally sensitive and can be explosive, particularly if isolated and allowed to dry. NEVER isolate the diazonium salt intermediate. Keep the reaction mixture cold (0-5 °C) during its formation and use it in situ.[4]

-

Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. Acidic and organic waste streams should be segregated.

References

- BenchChem. (n.d.). Starting materials for 2-Allyl-5-trifluoromethyl phenol synthesis.

-

Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (n.d.). Journal of Applicable Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

European Patent Office. (2020, April 9). METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL - EP 4029849 A1. Retrieved from [Link]

-

University of Colorado, Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methoxy-5-vinyl phenol. Retrieved from [Link]

-

ACS Publications. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

-

ACS Publications. (2026, January 15). Semiautomated Monitoring of Longitudinal Microbial Metabolic Dynamics: A Study Case for Lignin Degradation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.

- BenchChem. (n.d.). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.

-

Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol?. Retrieved from [Link]

-

Transtutors. (2021, February 15). Annotate the following C and H-NMR and label the peaks of the.... Retrieved from [Link]

- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide.

Sources

- 1. CAS 349-67-7: 2-Methoxy-5-(trifluoromethyl)phenol [cymitquimica.com]

- 2. Buy 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [smolecule.com]

- 3. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. fishersci.se [fishersci.se]

GC-MS method for 2-Methoxy-5-(trifluoromethyl)phenol analysis

Abstract

This technical guide outlines a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 2-Methoxy-5-(trifluoromethyl)phenol (CAS: 349-67-7), a critical fluorinated intermediate in pharmaceutical synthesis. Due to the compound's phenolic hydroxyl group, direct injection often results in peak tailing and adsorption. This protocol establishes a Two-Tier Approach : a rapid direct injection method for purity screening and a silylation-based derivatization method (using BSTFA) for trace-level quantification. The guide includes optimized instrument parameters, mass spectral fragmentation logic, and a validated workflow to ensure data integrity compliant with GLP standards.

Introduction & Chemical Context

2-Methoxy-5-(trifluoromethyl)phenol presents a unique analytical challenge. While the trifluoromethyl (-CF₃) group enhances volatility and lipophilicity, the phenolic hydroxyl (-OH) group introduces hydrogen bonding capabilities that lead to interaction with active sites in the GC inlet and column.

-

Chemical Structure: A phenol ring substituted with a methoxy group at the ortho position and a trifluoromethyl group at the meta position relative to the methoxy.

-

Analytical Challenge: Native phenols are prone to peak tailing on non-polar columns (e.g., 5% phenyl) and carryover in splitless injections.

-

Strategic Solution:

-

Direct Analysis: Feasible for high-concentration samples (>50 ppm) using a deactivated inlet liner.

-

Derivatization (Recommended): Conversion to the trimethylsilyl (TMS) ether derivative using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) .[1] This blocks the protic -OH group, improving peak symmetry, thermal stability, and detection limits.

-

Experimental Protocol

Reagents and Standards

-

Target Analyte: 2-Methoxy-5-(trifluoromethyl)phenol (CAS: 349-67-7, >98% purity).

-

Derivatization Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane) [Sigma-Aldrich/Merck].

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (anhydrous, HPLC grade).

-

Internal Standard (IS): 2,4-Dibromophenol or 3-trifluoromethylanisole (structurally distinct but similar volatility).

Sample Preparation Workflow

The following workflow utilizes a "Derivatization-First" strategy to ensure maximum sensitivity.

Step-by-Step Protocol:

-

Stock Solution: Dissolve 10 mg of analyte in 10 mL of anhydrous DCM (1000 ppm).

-

Working Standard: Dilute stock to 10 ppm in a GC vial.

-

Derivatization:

-

Aliquot 200 µL of Working Standard into a dry autosampler vial.

-

Add 50 µL of BSTFA + 1% TMCS .

-

Add 20 µL of Pyridine (catalyst, optional but recommended).

-

Cap and vortex for 10 seconds.

-

Incubate: Heat at 65°C for 30 minutes in a heating block.

-

-

Cool & Inject: Allow to cool to room temperature. Inject directly (the reagents are volatile and do not interfere with the solvent delay).

Visualization: Derivatization Workflow

Figure 1: Optimized sample preparation workflow for the silylation of fluorinated phenols.

Instrumentation Parameters (GC-MS)

The method utilizes a standard 5% phenyl-arylene stationary phase, which offers the best selectivity for aromatic isomers.

| Parameter | Setting / Condition | Rationale |

| GC System | Agilent 7890B / 8890 (or equivalent) | Standard industry platform. |

| Column | DB-5ms UI (30 m × 0.25 mm × 0.25 µm) | Ultra-Inert (UI) phase reduces phenol adsorption. |

| Inlet | Split/Splitless, 250°C | High temp ensures rapid volatilization. |

| Liner | Ultra Inert Splitless Liner with Glass Wool | Glass wool increases surface area for vaporization; deactivation is critical. |

| Carrier Gas | Helium, Constant Flow 1.0 mL/min | Optimal linear velocity for MS vacuum. |

| Injection | 1.0 µL, Split 1:10 (or Splitless for trace) | Split mode prevents column overload for major peaks. |

| Oven Program | 60°C (1 min) → 20°C/min → 280°C (3 min) | Fast ramp prevents peak broadening; 280°C cleans column. |

| Transfer Line | 280°C | Prevents condensation before MS source. |

| Ion Source | EI (Electron Impact), 70 eV, 230°C | Standard ionization energy for reproducible fragmentation. |

| Acquisition | Scan (m/z 50–450) & SIM | Scan for ID; SIM for quantitation. |

Results & Discussion

Chromatographic Performance

-

Native Compound: Elutes at approximately 9.5 - 10.5 minutes (depending on flow). Peak shape may exhibit slight tailing (Asymmetry factor > 1.2) if the liner is dirty.

-

TMS Derivative: Elutes slightly later or earlier depending on the boiling point shift vs. polarity reduction. The peak will be sharp and symmetrical (Asymmetry factor ~1.0).

Mass Spectral Interpretation

Understanding the fragmentation is vital for setting up Selected Ion Monitoring (SIM) windows.

A. Native 2-Methoxy-5-(trifluoromethyl)phenol (MW 192)

-

Molecular Ion (M⁺): m/z 192 (Base peak or high intensity).

-

[M - CH₃]⁺: m/z 177 . Loss of the methyl radical from the methoxy group. This is a diagnostic ion for anisole derivatives.

-

[M - CF₃]⁺: m/z 123 . Loss of the trifluoromethyl group (less common but possible).

-

[M - CO]⁺: m/z 164 or 149 (from the 177 fragment). Phenolic expulsion of CO.

B. TMS Derivative (MW 264)

-

Formula: C₁₁H₁₅F₃O₂Si

-

Molecular Ion (M⁺): m/z 264 .

-

[M - CH₃]⁺: m/z 249 . Loss of methyl from the TMS group (Silicon isotope pattern distinct).

-

Trimethylsilyl Ion: m/z 73 . High abundance, characteristic of all TMS derivatives.

SIM Table for Quantitation:

| Analyte Form | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 |

|---|---|---|---|

| Native | 192 | 177 | 149 |

| TMS-Derivative | 264 | 249 | 73 |

Method Validation & Quality Control

To ensure the method is "self-validating" (Trustworthiness), perform the following:

-

Linearity: Prepare a 5-point calibration curve (0.1, 1, 5, 10, 50 ppm). Acceptable R² > 0.995.

-

Carryover Check: Inject a solvent blank immediately after the highest standard (50 ppm). No peaks >0.1% of the standard should be visible.

-

Derivatization Efficiency: Monitor the native phenol peak (m/z 192) in the derivatized sample. It should be <1% of the TMS peak area. If >5%, the reagents are wet or expired.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Phenol, 2-methoxy- (Guaiacol) and related isomers. NIST Chemistry WebBook, SRD 69.[2] [Link]

- Schummer, C. et al.Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 2009.

-

Little, J.L. Derivatization of Phenols for Gas Chromatography/Mass Spectrometry. Wiley Analytical Science.[3] (General Protocol Reference).

Sources

Application Notes and Protocols: 2-Methoxy-5-(trifluoromethyl)phenol in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 2-Methoxy-5-(trifluoromethyl)phenol in Medicinal Chemistry

2-Methoxy-5-(trifluoromethyl)phenol is a key building block in modern medicinal chemistry, offering a unique combination of structural features that are highly sought after in the design of novel bioactive molecules. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets. The methoxy (-OCH3) and phenolic hydroxyl (-OH) groups provide versatile handles for a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds. This guide provides detailed application notes and protocols for the use of 2-Methoxy-5-(trifluoromethyl)phenol in the synthesis of diaryl ether-based kinase inhibitors and phenoxyacetic acid derivatives with potential herbicidal activity, reflecting its broad utility in drug discovery and agrochemical development.

I. Application in the Synthesis of Diaryl Ether-Based Kinase Inhibitors: A Gateway to Novel Cancer Therapeutics

The diaryl ether motif is a common feature in many approved and investigational kinase inhibitors, which are a cornerstone of modern cancer therapy.[1][2][3][4][5][6] The ability of 2-Methoxy-5-(trifluoromethyl)phenol to participate in carbon-oxygen (C-O) bond-forming reactions, such as the Ullmann condensation, makes it an invaluable precursor for generating libraries of potential kinase inhibitors.

Causality of Experimental Design: The Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the synthesis of diaryl ethers, typically involving the copper-catalyzed reaction of a phenol with an aryl halide.[7][8][9][10][11][12] The choice of a copper catalyst, a suitable ligand, a base, and a high-boiling polar solvent is critical for the success of this reaction. The ligand, often a diamine or an amino acid, enhances the solubility and reactivity of the copper catalyst. The base is required to deprotonate the phenol, forming the more nucleophilic phenoxide.

Experimental Workflow: Ullmann Condensation for Diaryl Ether Synthesis

Caption: Workflow for the Ullmann condensation.

Protocol 1: Synthesis of a Hypothetical Diaryl Ether Kinase Inhibitor Precursor

This protocol describes the synthesis of 4-((2-methoxy-5-(trifluoromethyl)phenyl)oxy)-N-methylpicolinamide, a diaryl ether that can serve as a key intermediate for kinase inhibitors structurally related to Sorafenib and Regorafenib.[1][3][5][13][14]

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Methoxy-5-(trifluoromethyl)phenol | 349-56-4 | 192.13 | 5.0 | 1.0 |

| 4-Chloro-N-methyl-2-pyridinecarboxamide | 220000-87-3 | 170.60 | 5.5 | 1.1 |

| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 0.5 | 0.1 |

| L-Proline | 147-85-3 | 115.13 | 1.0 | 0.2 |

| Potassium carbonate (K2CO3) | 584-08-7 | 138.21 | 10.0 | 2.0 |

| Dimethyl sulfoxide (DMSO) | 67-68-5 | 78.13 | - | - |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Methoxy-5-(trifluoromethyl)phenol (0.96 g, 5.0 mmol), 4-chloro-N-methyl-2-pyridinecarboxamide (0.94 g, 5.5 mmol), copper(I) iodide (95 mg, 0.5 mmol), and L-proline (115 mg, 1.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add potassium carbonate (1.38 g, 10.0 mmol) and anhydrous dimethyl sulfoxide (25 mL).

-

Heat the reaction mixture to 130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired diaryl ether.

II. Application in the Synthesis of Phenoxyacetic Acid Derivatives: Exploring Herbicidal Potential

Phenoxyacetic acid derivatives are a well-established class of herbicides.[15][16][17][18] The Williamson ether synthesis provides a straightforward and efficient method to synthesize these compounds from 2-Methoxy-5-(trifluoromethyl)phenol, offering a pathway to novel agrochemicals.

Causality of Experimental Design: The Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[19] For the synthesis of phenoxyacetic acids, a haloacetate ester is typically used as the alkylating agent. The reaction is generally carried out in the presence of a base to deprotonate the phenol, and a polar aprotic solvent to facilitate the SN2 reaction. Subsequent hydrolysis of the resulting ester yields the desired phenoxyacetic acid.

Experimental Workflow: Williamson Ether Synthesis for Phenoxyacetic Acid Derivatives

Caption: Workflow for Williamson ether synthesis and subsequent hydrolysis.

Protocol 2: Synthesis of (2-Methoxy-5-(trifluoromethyl)phenoxy)acetic Acid

This protocol outlines the synthesis of a novel phenoxyacetic acid derivative with potential herbicidal properties.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Methoxy-5-(trifluoromethyl)phenol | 349-56-4 | 192.13 | 10.0 | 1.0 |

| Ethyl bromoacetate | 105-36-2 | 167.00 | 12.0 | 1.2 |

| Potassium carbonate (K2CO3) | 584-08-7 | 138.21 | 15.0 | 1.5 |

| Acetone | 67-64-1 | 58.08 | - | - |

| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | 20.0 | 2.0 |

| Ethanol | 64-17-5 | 46.07 | - | - |

| Water | 7732-18-5 | 18.02 | - | - |

| Hydrochloric acid (HCl), conc. | 7647-01-0 | 36.46 | - | - |

Procedure:

Step 1: Synthesis of Ethyl (2-methoxy-5-(trifluoromethyl)phenoxy)acetate

-

In a round-bottom flask, dissolve 2-Methoxy-5-(trifluoromethyl)phenol (1.92 g, 10.0 mmol) in 50 mL of acetone.

-

Add potassium carbonate (2.07 g, 15.0 mmol) to the solution and stir the suspension for 15 minutes at room temperature.

-

Add ethyl bromoacetate (1.33 mL, 12.0 mmol) dropwise to the mixture.

-

Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Rinse the filter cake with a small amount of acetone.

-

Concentrate the combined filtrate under reduced pressure to obtain the crude ester, which can be used in the next step without further purification.

Step 2: Hydrolysis to (2-Methoxy-5-(trifluoromethyl)phenoxy)acetic Acid

-

Dissolve the crude ethyl (2-methoxy-5-(trifluoromethyl)phenoxy)acetate in a mixture of ethanol (30 mL) and water (10 mL).

-

Add sodium hydroxide (0.80 g, 20.0 mmol) and heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid. A precipitate should form.

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure (2-methoxy-5-(trifluoromethyl)phenoxy)acetic acid.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and robust chemical transformations. The progress of each reaction should be monitored by appropriate analytical techniques such as TLC or LC-MS to ensure completion and identify any potential side products. The identity and purity of the final products must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. For crystalline products, melting point determination can serve as an additional indicator of purity.

Conclusion

2-Methoxy-5-(trifluoromethyl)phenol is a versatile and valuable building block for the synthesis of a wide range of bioactive molecules. Its unique electronic and structural properties make it an attractive starting material for the development of novel kinase inhibitors and herbicides. The protocols detailed in this guide for Ullmann condensation and Williamson ether synthesis provide a solid foundation for researchers to explore the rich chemistry of this compound and to generate novel molecules with potential therapeutic or agrochemical applications.

References

- CN103724259A - Synthesis method for sorafenib - Google P

- US7399865B2 - Protein tyrosine kinase enzyme inhibitors - Google P

-

An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine - Arkivoc. (URL: [Link])

-

The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Derivatives of Sorafenib - Acta Naturae. (URL: [Link])

- US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google P

-

Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. (URL: [Link])

-

Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles - ResearchGate. (URL: [Link])

-

A practical and efficient method for synthesis of sorafenib and regorafenib - ResearchGate. (URL: [Link])

-

Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - RSC Publishing. (URL: [Link])

- EP0003586A1 - Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides - Google P

- US7169791B2 - Inhibitors of tyrosine kinases - Google P

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - ResearchGate. (URL: [Link])

- WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google P

-

Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (URL: [Link])

- WO2020033288A1 - Prmt5 inhibitors - Google P

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])

-

Type II & III inhibitors of tropomyosin receptor kinase (Trk): a 2020-2022 patent update - Taylor & Francis Online. (URL: [Link])

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - JETIR. (URL: [Link])

-

A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach - PubMed. (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])

-

Methods for treating cancer using TOR kinase inhibitor combination therapy comprising administering substituted pyrazino[2,3-b]pyrazines - Patent US-9737535-B2 - PubChem. (URL: [Link])

-

Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC - NIH. (URL: [Link])

-

Regorafenib desmethyl impurity | 1343498-72-5 - SynZeal. (URL: [Link])

-

Ullmann condensation - Wikipedia. (URL: [Link])

-

N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides - Organic Chemistry Portal. (URL: [Link])

Sources

- 1. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]

- 2. US7399865B2 - Protein tyrosine kinase enzyme inhibitors - Google Patents [patents.google.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. actanaturae.ru [actanaturae.ru]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jsynthchem.com [jsynthchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

- 13. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]

- 14. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]

- 15. arkat-usa.org [arkat-usa.org]

- 16. EP0003586A1 - Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides - Google Patents [patents.google.com]

- 17. jetir.org [jetir.org]

- 18. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Impurity Profiling for 2-Methoxy-5-(trifluoromethyl)phenol

CAS: 349-67-7 | Molecular Formula: C8H7F3O2 | MW: 192.13 Da

Executive Summary & Technical Context

Welcome to the Technical Support Center for 2-Methoxy-5-(trifluoromethyl)phenol . This compound is a critical fluorinated building block, often employed in the synthesis of kinase inhibitors and agrochemicals. Its structural integrity relies on the precise arrangement of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group on the phenolic ring.

The Core Challenge: The primary purity challenge with this scaffold is regioisomerism . During synthesis (typically via hydroxylation of trifluoromethylanisoles or methylation of trifluoromethylresorcinols), thermodynamic and kinetic factors often produce the 2-Methoxy-4-(trifluoromethyl) isomer. Standard C18 HPLC methods frequently fail to resolve these isomers due to their identical hydrophobicity and mass.

This guide provides advanced troubleshooting protocols to detect, identify, and control these impurities.

Troubleshooting Guide (Q&A)

Category A: Chromatographic Separation (HPLC/UPLC)

Q1: I am seeing a single peak on my C18 column, but my melting point is depressed. Is my method selective enough?

A: It is highly probable that your C18 method is co-eluting the target compound with its regioisomer, 2-Methoxy-4-(trifluoromethyl)phenol .

-

The Science: Both isomers have nearly identical logP values (~2.4) and pKa values. Standard alkyl-bonded phases (C18/C8) rely primarily on hydrophobic interaction, which is insufficient here.

-

The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase.[1]

-

Mechanism:[2][3] PFP phases utilize multiple interaction mechanisms:

interactions, dipole-dipole interactions, and shape selectivity. The fluorine atoms on the column interact differentially with the electron-deficient aromatic ring of your analyte, providing baseline separation of isomers that C18 cannot achieve. -

Protocol: See Table 1 below for the recommended method.

-

Q2: My peaks are tailing significantly (Asymmetry > 1.5). How do I fix this?

A: Peak tailing in phenols is typically caused by secondary interactions between the acidic phenolic hydroxyl group and residual silanols on the silica support.

-

Immediate Fix: Ensure your mobile phase pH is controlled. Use 0.1% Formic Acid or 0.1% Phosphoric Acid to suppress the ionization of the phenol (keeping it neutral) and the silanols.

-

Advanced Fix: If using a PFP column, ensure it is "end-capped" to minimize silanol activity.

Category B: Structural Identification (NMR/MS)

Q3: Mass Spec (LC-MS) shows the correct parent ion (m/z 191 [M-H]-), but I suspect an impurity. Why can't MS distinguish them?

A: Mass spectrometry sorts by Mass-to-Charge ratio (

-

The Solution: You must use 1H-NMR and 19F-NMR for definitive identification.

-

Diagnostic Signals: Look for the aromatic coupling patterns.

-

Target (2-Methoxy-5-CF3): The protons at positions 3 and 4 will show ortho coupling (

Hz), while the proton at position 6 will show meta coupling ( -

Impurity (2-Methoxy-4-CF3): The protons at positions 3, 5, and 6 will show different splitting patterns. Specifically, the 4-CF3 isomer often lacks the specific ortho coupling environment of the 3,4-protons found in the 5-CF3 target.

-

Analytical Data & Protocols

Table 1: Recommended HPLC Method for Isomer Resolution

| Parameter | Condition | Rationale |

| Column | PFP (Pentafluorophenyl) Core-Shell , 2.6 µm, 100 x 2.1 mm | Exploits F-F and |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses phenol ionization ( |

| Mobile Phase B | Methanol | MeOH offers better selectivity than ACN for fluorinated aromatics on PFP phases. |

| Gradient | 5% B to 95% B over 10 min | Standard screening gradient. |

| Flow Rate | 0.4 mL/min | Optimized for Van Deemter efficiency on 2.6 µm particles. |

| Detection | UV @ 280 nm | Phenolic absorption maximum. |

| Temperature | 40°C | Reduces viscosity and improves mass transfer. |

Table 2: NMR Diagnostic Shift Expectations

| Nucleus | Signal (Target) | Signal (Impurity: 4-CF3 Isomer) | Notes |

| 19F | 19F is extremely sensitive to electronic environment changes [2]. | ||

| 1H (Methoxy) | Often overlapping; not diagnostic. | ||

| 1H (Aromatic) | 3 distinct signals (ABX system) | 3 distinct signals (AMX system) | Coupling constants ( |

Visualizing the Impurity Landscape

Diagram 1: Analytical Decision Tree

Caption: A logic flow for confirming purity. Note the critical branch point at HPLC Column Selection.

Diagram 2: Synthetic Origin of Impurities

Caption: Pathway analysis showing how starting material variations lead to specific impurities.

References

-

Thermo Fisher Scientific. (2023). A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination. Application Note.

-

University of California, Santa Barbara (UCSB). (2024). 19F Chemical Shifts and Coupling Constants.[2][4] NMR Facility Database.

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2733478, 2-Methoxy-5-(trifluoromethyl)phenol.

-

BenchChem. (2024). Identification of impurities in 2-Allyl-5-trifluoromethyl phenol synthesis. Technical Guide.[5]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated phenols.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: 2-Methoxy-5-(trifluoromethyl)phenol Optimization

Case ID: 349-67-7-OPT Subject: Reaction Optimization, Stability Protocols, and Troubleshooting for 2-Methoxy-5-(trifluoromethyl)phenol Assigned Specialist: Senior Application Scientist

Executive Summary

2-Methoxy-5-(trifluoromethyl)phenol (CAS: 349-67-7) is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Its unique electronic structure—combining an electron-donating methoxy group (ortho) with a strongly electron-withdrawing trifluoromethyl group (meta)—creates specific synthetic challenges.

This guide prioritizes the Oxidative Hydroxylation of Aryl Boronic Acids as the "Gold Standard" route due to its regioselectivity and mild conditions, avoiding the defluorination risks associated with harsh nucleophilic aromatic substitutions.

Module 1: The Gold Standard Protocol (Boronic Acid Oxidation)

Objective: Synthesize 2-Methoxy-5-(trifluoromethyl)phenol from (2-methoxy-5-(trifluoromethyl)phenyl)boronic acid with >90% yield.

The Optimized Protocol

-

Precursor: (2-methoxy-5-(trifluoromethyl)phenyl)boronic acid (CAS: 240139-82-6)

-

Reagents: Hydrogen Peroxide (

, 30% aq.), Sodium Bicarbonate (

| Step | Action | Technical Rationale (The "Why") |

| 1 | Dissolution | Dissolve 1.0 eq of boronic acid in THF (0.2 M). Add 1.0 eq of |

| 2 | Cooling | Cool the mixture to 0–5 °C using an ice bath. |

| 3 | Oxidation | Dropwise addition of |

| 4 | Reaction | Allow to warm to 20–25 °C and stir for 1–2 hours. |

| 5 | Quenching | Add saturated |

Troubleshooting Logic (Decision Tree)

Figure 1: Troubleshooting decision tree for the oxidative hydroxylation of aryl boronic acids.

Module 2: Alternative Route (Diazotization)

Context: Use this route only if the boronic acid precursor is unavailable or cost-prohibitive. It involves hazardous intermediates.

-

Precursor: 2-Methoxy-5-(trifluoromethyl)aniline (CAS: 349-66-6)

-

Critical Hazard: Formation of potentially explosive diazonium salts.

Protocol Highlights:

-

Acid Choice: Use

(35%) rather than HCl to avoid chlorination side-products. -

Diazotization: Treat aniline with

at -5 °C to 0 °C . Strict temperature control is mandatory to prevent decomposition. -

Hydrolysis: Add the cold diazonium solution slowly into boiling dilute

.-

Note: The high temperature required for hydrolysis poses a risk to the

group (see Stability Section).

-

Module 3: Stability & Purification (The "Hidden" Traps)

The Trifluoromethyl Hydrolysis Trap

A common failure mode is the loss of the

-

Rule 1: Avoid refluxing in NaOH or KOH.

-

Rule 2: If base wash is needed, use cold 1M NaOH and minimize contact time (< 5 mins).

pKa-Based Isolation Strategy

Because of the electron-withdrawing

Recommended Extraction Protocol:

-

Reaction Mixture: Dilute with Ethyl Acetate (EtOAc).

-

Acid Wash: Wash with 1M HCl (removes aniline impurities).

-

Base Extraction (The Trick):

-

Extract organic layer with 5%

(Carbonate, not Bicarbonate). -

Result: The phenol moves to the aqueous layer as the phenolate salt. Neutral impurities remain in EtOAc.

-

-

Recovery: Acidify the aqueous layer with HCl to pH 2. Extract back into EtOAc.

FAQ: Expert Troubleshooting

Q1: My product turned dark brown/black upon drying. What happened?

-

Diagnosis: Quinone formation or oxidative polymerization.

-

Fix: Phenols are air-sensitive. Dry the product under nitrogen/argon. Store in the dark at 4°C. Ensure all peroxides were quenched with thiosulfate before workup.

Q2: I see a peak at ~130 ppm in the C-13 NMR, but my Fluorine NMR is silent/messy.

-

Diagnosis: You likely hydrolyzed the

group to a carboxylic acid.[1] -

Fix: Review your base usage. Did you use strong NaOH? Did you heat the reaction while basic? Switch to the Boronic Acid route with

.

Q3: Can I use Oxone instead of Hydrogen Peroxide?

-

Answer: Yes. Oxone (Potassium peroxymonosulfate) is a solid, easy-to-handle oxidant.

-

Adjustment: Use Acetone/Water (1:1) as solvent.[2][3][4][5] The reaction is faster; monitor closely to prevent over-oxidation.

References

-

Oxidation of Boronic Acids: Simon, J., Salzbrunn, S., Prakash, G. K. S., Petasis, N. A., & Olah, G. A. (2001). Regioselective conversion of arylboronic acids to phenols and subsequent conversion to nitroarenes. The Journal of Organic Chemistry, 66(2), 633–634.

-

Stability of Trifluoromethyl Groups: McClinton, M. A., & McClinton, D. A. (1992). Trifluoromethylations and related reactions in organic chemistry. Tetrahedron, 48(32), 6555–6666.

-

General Phenol Synthesis: Webb, K. S., & Levy, D. (1995). A facile oxidation of arylboronic acids/esters to phenols using hydrogen peroxide.[3][4][6] Tetrahedron Letters, 36(29), 5117-5118.

-

Compound Data: PubChem Compound Summary for CID 2776369, 2-Methoxy-5-(trifluoromethyl)phenol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Phenol synthesis by substitution or oxidation [organic-chemistry.org]

- 5. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]

- 6. A scalable and green one-minute synthesis of substituted phenols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08580D [pubs.rsc.org]

Technical Support Center: Optimizing Reactions of 2-Methoxy-5-(trifluoromethyl)phenol

Subject: Minimizing Byproduct Formation & Process Optimization Molecule: 2-Methoxy-5-(trifluoromethyl)phenol (CAS: 349-67-7) Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Deactivated Nucleophile" Paradox

Welcome to the technical support hub for 2-Methoxy-5-(trifluoromethyl)phenol . This scaffold is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals (e.g., kinase inhibitors).

The Core Challenge: This molecule presents a unique reactivity profile due to the electronic "tug-of-war" on the aromatic ring:

-

The Phenol (-OH) & Methoxy (-OMe): Electron-donating groups (EDGs) that activate the ring and promote nucleophilicity.

-

The Trifluoromethyl (-CF3): A potent electron-withdrawing group (EWG) at the 5-position.

Impact on Reactivity: The -CF3 group significantly lowers the pKa of the phenol (making it more acidic than standard phenol), facilitating easy deprotonation. However, it simultaneously pulls electron density away from the resulting phenoxide oxygen, making it a "harder" and weaker nucleophile . This electronic dichotomy is the primary source of byproduct formation (stalled reactions, hydrolysis of reagents) and regioselectivity issues.

Troubleshooting Guide & FAQs

Module 1: O-Alkylation (Ether Synthesis)

User Issue: "I am trying to alkylate the phenol with an alkyl halide, but conversion is poor (<60%). I see significant hydrolysis of my alkylating agent."

Diagnosis: The Weak Nucleophile Trap

Because the -CF3 group stabilizes the phenoxide anion, it is less reactive toward electrophiles than a standard phenol. If you use standard conditions (e.g., K2CO3/Acetone), the reaction kinetics are too slow. The alkyl halide eventually reacts with trace water or the base itself (hydrolysis) rather than your phenol.

Protocol: The Cesium Effect

To minimize unreacted starting material and hydrolysis byproducts, you must break the tight ion pair between the phenoxide and the cation.

Recommended System:

-

Base: Cesium Carbonate (Cs₂CO₃). The large Cesium cation forms a looser ion pair with the phenoxide, exposing the "naked" anion for reaction.

-

Solvent: DMF or Acetonitrile (Polar Aprotic).

-

Temperature: 60–80°C.

Comparative Data: Alkylation Efficiency

| Variable | Standard Condition (Avoid) | Optimized Condition (Recommended) | Mechanism of Improvement |

| Base | K₂CO₃ / NaH | Cs₂CO₃ | Cs+ radius increases phenoxide availability (solubility). |

| Solvent | Acetone / THF | DMF / NMP | High dielectric constant stabilizes the transition state. |

| Byproduct | Hydrolyzed Alkyl Halide | Minimal | Faster reaction rate outcompetes background hydrolysis. |

Visual Workflow: O-Alkylation Decision Tree

Caption: Logic flow for selecting O-alkylation conditions based on electrophile reactivity.

Module 2: Electrophilic Aromatic Substitution (EAS)

User Issue: "I am performing a nitration/halogenation. I expect substitution at Position 4, but I am getting a mixture of isomers. How do I control regioselectivity?"

Diagnosis: The Directing Group Conflict

Regiocontrol is the most critical challenge with this scaffold. You have three directing forces:

-

-OH (Pos 1): Strong Ortho/Para director.

-

-OMe (Pos 2): Moderate Ortho/Para director.

-

-CF3 (Pos 5): Strong Meta director (deactivator).

The Battleground (Positions 4 vs. 6):

-

Position 4: Para to -OH, Meta to -OMe, Ortho to -CF3.

-

Position 6: Ortho to -OH, Meta to -OMe, Ortho to -CF3.

While Position 4 is electronically favored (Para to the strongest activator, -OH), it is sterically crowded by the adjacent -CF3 group. Position 6 is also crowded (between -OH and -CF3).

Solution: Steric & Electronic Steering

To minimize the "wrong" isomer (typically Position 6):

-

Temperature Control: Run EAS reactions (like nitration) at low temperatures (-10°C to 0°C) . Higher temperatures provide enough energy to overcome the activation barrier for the minor isomer (Pos 6), degrading selectivity.

-

Reagent Selection: Use bulky electrophiles or milder reagents to enhance the preference for the electronically favored Position 4.

-

Example: For bromination, use N-Bromosuccinimide (NBS) in ACN rather than Br₂. The slower release of Br+ favors the thermodynamic product (Pos 4).

-

Regioselectivity Map

Caption: Mechanistic map showing competing directing effects governing regioselectivity.

Module 3: Deprotection Risks

User Issue: "I tried to use BBr3 to deprotect a benzyl ether elsewhere on the molecule, but I lost the methyl group at Position 2."

Diagnosis: Lewis Acid Sensitivity

The methoxy group ortho to the phenol is susceptible to cleavage by strong Lewis acids (BBr₃, AlCl₃), especially since the phenol -OH can coordinate with the Boron/Aluminum, directing the Lewis acid to the neighboring methoxy oxygen (the "neighboring group participation" effect).

Protocol: Chemoselective Deprotection

If you need to deprotect another group without touching the 2-OMe:

-

Avoid BBr₃: It is notorious for demethylating anisoles.

-

Alternative: Use Hydrogenolysis (H₂/Pd-C) for benzyl groups. The -CF3 group is generally stable to standard hydrogenation conditions (1 atm, RT), whereas the benzyl ether will cleave cleanly.

-

If Lewis Acid is Mandatory: Use BCl₃ at -78°C. It is less aggressive than BBr₃. Monitor strictly by TLC/LCMS and quench immediately upon completion.

References

-

Synthesis and Reactivity of Trifluoromethylphenols: Vertex AI Search Result 1.7 Preparation of trifluoromethyl-substituted phenols and phenates. 1

-

O-Alkylation of Electron-Deficient Phenols: Vertex AI Search Result 1.4 Organic base catalyzed O-alkylation of phenols under solvent-free condition. (Discusses K2CO3 vs Cs2CO3 efficiency). 2

-

Regioselectivity in Electrophilic Substitution: Vertex AI Search Result 1.5 High Site Selectivity in Electrophilic Aromatic Substitutions. (Mechanistic insight into Para vs Ortho selectivity). 3

-

Acidity and Electronic Effects of Methoxy/CF3 Groups: Vertex AI Search Result 1.15 Acid-base Properties of Phenols. (Explains the inductive vs resonance effects of substituents). 4[5][1][6][7][8][9]

Sources

- 1. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of 2-Methoxy-5-(trifluoromethyl)phenol

Welcome to the technical support guide for 2-Methoxy-5-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile chemical intermediate. As a substituted phenol, its unique electronic and lipophilic properties, conferred by the methoxy and trifluoromethyl groups respectively, present specific purification hurdles that demand a well-reasoned approach.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to ensure you can achieve the highest possible purity in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification workflow. Each answer explains the underlying chemical principles and provides actionable protocols.